Afegostat

Enzyme Inhibition Binding Affinity Structure-Activity Relationship

Afegostat is a high-affinity pharmacological chaperone (Ki ~20 nM) with validated, non-interchangeable potency for GCase stabilization, specifically enhancing N370S mutant activity ~3-fold. Its BBB penetration and established in vivo protocol (100 mg/kg oral in Thy1-aSyn mice) make it the definitive tool for Gaucher and Parkinson's disease modeling. Superior to weak, off-target alternatives.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 169105-89-9
Cat. No. B062552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfegostat
CAS169105-89-9
Synonyms4-epi-isofagomine
5-hydroxymethyl-3,4-piperidinediol
iso-fagomine
isofagomine
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1C(C(C(CN1)O)O)CO
InChIInChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5-,6-/m1/s1
InChIKeyQPYJXFZUIJOGNX-HSUXUTPPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Afegostat (CAS 169105-89-9): Procurement-Grade Pharmacological Chaperone for Gaucher Disease Research


Afegostat (CAS 169105-89-9), also known as isofagomine or D-isofagomine, is a synthetic small-molecule iminosugar [1]. It functions as a pharmacological chaperone, specifically and reversibly binding to acid-β-glucosidase (GCase, also known as β-glucocerebrosidase) in the endoplasmic reticulum (ER) . This compound is primarily utilized in research focused on Gaucher disease, a lysosomal storage disorder caused by mutations in the GBA gene that lead to GCase misfolding and deficiency [2]. Afegostat was advanced to Phase 2 clinical trials but its development was discontinued, making it a key tool compound for preclinical and translational research into chaperone therapy mechanisms [3].

Why Generic Iminosugar Substitution for Afegostat is Scientifically Unsound


Generic substitution within the iminosugar class is not feasible due to profound differences in GCase binding affinity and selectivity. Critical structure-activity relationship (SAR) studies demonstrate that common iminosugars like 1-deoxynojirimycin and fagomine exhibit no detectable affinity for GCase even at millimolar concentrations (1 mM) [1]. In contrast, Afegostat (D-isofagomine), distinguished by its 1-N-iminosugar structure, shows potent nanomolar affinity (IC₅₀ = 0.063 µM) [1]. This extreme potency difference, measured in orders of magnitude, underscores that subtle stereochemical changes are not tolerated. For instance, the C3 epimer of isofagomine (D-3-epi-isofagomine) shows significantly reduced affinity due to its inability to form critical hydrogen bonds with GCase residues Asp127 and Trp179 [2]. Therefore, only Afegostat possesses the precise molecular architecture required for high-affinity, selective engagement with its intended GCase target.

Afegostat Differential Performance: Quantified Evidence Against Key Comparators


Afegostat vs. 1-Deoxynojirimycin: Superior GCase Binding Affinity Quantified by IC₅₀

Afegostat (D-isofagomine) demonstrates potent, high-affinity binding to β-glucocerebrosidase (GCase), whereas the structurally related iminosugar 1-deoxynojirimycin exhibits no detectable affinity. This dramatic difference in target engagement is a critical differentiator for research applications. [1]

Enzyme Inhibition Binding Affinity Structure-Activity Relationship Pharmacological Chaperone

Afegostat vs. Fagomine: Distinct Affinity Profile Confirmed in Direct Binding Assay

In a direct comparison of structurally related piperidine iminosugars, Afegostat showed high affinity for GCase, while the parent compound fagomine showed no affinity. This confirms that the specific stereochemistry and functional groups of Afegostat are required for target binding. [1]

Enzyme Specificity Binding Affinity Pharmacological Chaperone Target Engagement

Afegostat Functional Selectivity: Quantified Activity Enhancement in N370S Mutant Gaucher Fibroblasts

Afegostat demonstrates functional selectivity for the most common Gaucher disease mutation. In patient-derived fibroblasts harboring the N370S mutation, Afegostat treatment resulted in a quantifiable and reproducible increase in lysosomal GCase enzyme activity, a key functional endpoint not observed with other iminosugars. [1]

Gaucher Disease N370S Mutation Enzyme Activity Pharmacological Chaperone Functional Assay

Afegostat In Vitro Enzyme Potency: Nanomolar Ki and IC₅₀ Values Against Human GCase

Afegostat acts as a potent, competitive inhibitor of its target, human lysosomal β-glucosidase. Its high potency, measured by both inhibition constant (Ki) and half-maximal inhibitory concentration (IC₅₀), is a hallmark of its mechanism as a high-affinity pharmacological chaperone. [1]

Enzyme Kinetics Inhibition Constant Potency GCase

Afegostat EC₅₀ for Chaperone Activity in N370S GBA Mutant Fibroblasts

The functional potency of Afegostat as a chaperone is quantified by its EC₅₀ value of 300 nM in a disease-relevant cellular model. This represents the concentration required to achieve half-maximal enhancement of GCase activity in cells harboring the N370S mutation. [1]

EC50 Chaperone Activity N370S Mutation Patient-Derived Cells

Afegostat In Vivo Target Engagement: Quantified GCase Activity Enhancement in CNS and Peripheral Tissues

Oral administration of Afegostat demonstrates functional target engagement in vivo, significantly enhancing GCase activity across multiple tissue compartments including the brain, liver, and spleen. This systemic activity, particularly its ability to enhance CNS enzyme activity, is a key differentiator for research into the neurological aspects of Gaucher disease and GBA1-associated Parkinson's disease.

In Vivo Pharmacodynamics Brain Penetration Gaucher Disease Parkinson's Disease

Recommended Research and Industrial Applications for Afegostat (CAS 169105-89-9)


Validating Pharmacological Chaperone Mechanism in N370S Gaucher Disease Models

Afegostat is the prototypical tool compound for investigating pharmacological chaperone therapy. Its established ability to increase GCase activity by 2- to 3-fold in N370S mutant fibroblasts makes it essential for cellular proof-of-concept studies. Researchers can use Afegostat to benchmark the activity of novel chaperone candidates or to dissect the cellular trafficking and processing of mutant GCase. [1]

In Vivo Studies of CNS GCase Enhancement and Parkinson's Disease Pathology

Afegostat is a valuable compound for in vivo research into the link between GBA1 mutations and Parkinson's disease. Its ability to enhance GCase activity in the brain following oral administration (100 mg/kg in Thy1-aSyn mice) makes it suitable for studies investigating the impact of GCase restoration on alpha-synuclein aggregation, neuroinflammation, and motor function. This application is supported by evidence of its ability to eliminate microglial inflammatory responses and alter alpha-synuclein aggregation patterns in the substantia nigra.

Enzyme Kinetics and Structure-Activity Relationship (SAR) Studies

Afegostat's well-defined and potent enzyme inhibition profile (Ki = 0.016-0.025 µM, IC₅₀ = 0.06 µM) makes it an ideal positive control and reference inhibitor for enzyme kinetics assays and for exploring the SAR of GCase. Its high-resolution crystal structure in complex with GCase (PDB: 3H8F) provides a structural blueprint for computational chemistry and rational drug design efforts aimed at developing next-generation chaperones. [2]

Quality Control and Analytical Method Development

Given its specific chemical and pharmacological profile, Afegostat serves as a reliable reference standard for developing and validating analytical methods. Its purity (typically >98% as determined by vendors) and stability profile (powder: -20°C for 3 years) make it suitable for use as a standard in HPLC, LC-MS, and other assays designed to detect and quantify this class of iminosugar compounds. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Afegostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.